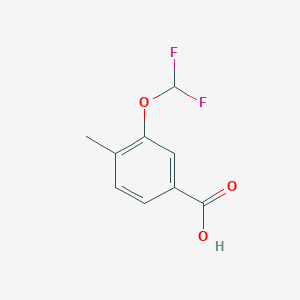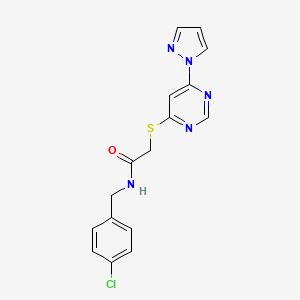
Acide 3-(difluorométhoxy)-4-méthylbenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-4-methylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a benzoic acid core
Applications De Recherche Scientifique
3-(Difluoromethoxy)-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of compounds derived from 3-(Difluoromethoxy)-4-methylbenzoic acid in treating various diseases.
Mécanisme D'action
Target of Action
The primary target of 3-(Difluoromethoxy)-4-methylbenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
3-(Difluoromethoxy)-4-methylbenzoic acid interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of tissues . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting this pathway, 3-(Difluoromethoxy)-4-methylbenzoic acid prevents the excessive deposition of extracellular matrix components, thereby playing a role in mitigating fibrosis .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its therapeutic effects, such as improving lung function and reducing lung inflammation and fibrosis .
Result of Action
The molecular and cellular effects of 3-(Difluoromethoxy)-4-methylbenzoic acid’s action include the inhibition of protein expression involved in EMT, reduction of Smad2/3 phosphorylation levels, and the increase in E-cadherin expression . These effects lead to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .
Action Environment
It’s worth noting that the compound’s effectiveness in reducing pulmonary fibrosis suggests that it may be robust against various environmental factors within the body .
Analyse Biochimique
Biochemical Properties
It is known that the compound has inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro . This suggests that it interacts with proteins involved in the TGF-β1 pathway, potentially influencing their function and activity .
Cellular Effects
In cellular studies, 3-(Difluoromethoxy)-4-methylbenzoic acid has been shown to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increase the expression of E-cadherin . This indicates that the compound can influence cell function and cellular processes, particularly those related to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been observed to reduce Smad2/3 phosphorylation levels, suggesting that it may exert its effects at the molecular level through interactions with these biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylbenzoic acid with a difluoromethylating agent under specific conditions
Industrial Production Methods
Industrial production of 3-(Difluoromethoxy)-4-methylbenzoic acid may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as O-alkylation, oxidation, and purification using techniques like recrystallization or chromatography. The choice of reagents and conditions is crucial to achieve efficient production on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of 3-(Difluoromethoxy)-4-methylbenzoic acid include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from the reactions of 3-(Difluoromethoxy)-4-methylbenzoic acid depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: This compound shares the difluoromethoxy group but has a cyclopropylmethoxy group instead of a methyl group.
4-Difluoromethoxy-3-hydroxybenzoic acid: This compound has a hydroxy group instead of a methyl group.
Uniqueness
3-(Difluoromethoxy)-4-methylbenzoic acid is unique due to the specific combination of the difluoromethoxy and methyl groups attached to the benzoic acid core.
Propriétés
IUPAC Name |
3-(difluoromethoxy)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-5-2-3-6(8(12)13)4-7(5)14-9(10)11/h2-4,9H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFLMTHEUHPHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)







![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
